molecular formula C8H10ClN B052893 (4-Chloro-3-methylphenyl)methanamine CAS No. 1155357-58-6

(4-Chloro-3-methylphenyl)methanamine

Cat. No.: B052893
CAS No.: 1155357-58-6
M. Wt: 155.62 g/mol
InChI Key: FAVREULOXHXCQX-UHFFFAOYSA-N
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Description

(4-Chloro-3-methylphenyl)methanamine is a high-purity aromatic amine of significant interest in synthetic organic chemistry and pharmaceutical research. This compound, characterized by its benzylamine core substituted with chloro and methyl groups, serves as a versatile and valuable building block for the construction of more complex molecules. Its primary research application lies in its role as a synthetic intermediate. The molecule features two key reactive sites: the aromatic ring, which can undergo electrophilic substitution, and the primary amine group, which acts as a potent nucleophile. This dual functionality allows researchers to utilize it in various chemical transformations, including nucleophilic substitution reactions and as a precursor in the synthesis of diverse chemical libraries. The presence of the chloro group at the para position and the methyl group at the meta position on the phenyl ring contributes to its unique electronic and steric properties, influencing its reactivity and potential interactions in designed molecular systems. As a halogenated aromatic amine, it is classified for its potential in early-stage research and development. This product is intended for non-human research applications only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

IUPAC Name

(4-chloro-3-methylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN/c1-6-4-7(5-10)2-3-8(6)9/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAVREULOXHXCQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1155357-58-6
Record name (4-chloro-3-methylphenyl)methanamine
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Preparation Methods

Catalytic Hydrogenation

Catalytic hydrogenation of (4-Chloro-3-methylphenyl)acetonitrile represents a direct route to (4-Chloro-3-methylphenyl)methanamine. This method employs hydrogen gas in the presence of transition metal catalysts, such as palladium on carbon (Pd/C) or Raney nickel, under moderate pressures (1–3 atm). The reaction typically proceeds at 50–80°C in polar aprotic solvents like ethanol or tetrahydrofuran (THF). A key advantage lies in its high atom economy, though selectivity toward the primary amine requires careful control to avoid over-reduction to secondary or tertiary amines.

Optimization Insights :

  • Catalyst Loading : A 5% Pd/C catalyst at 10% w/w relative to the nitrile substrate achieves >90% conversion within 6 hours.

  • Solvent Effects : Ethanol enhances reaction rates due to improved hydrogen solubility, whereas THF minimizes side reactions but prolongs reaction times.

  • Additives : Ammonium formate as a hydrogen donor reduces reliance on gaseous hydrogen, enabling safer lab-scale setups.

Table 1: Catalytic Hydrogenation Conditions and Outcomes

CatalystSolventTemperature (°C)Time (h)Yield (%)Purity (%)
5% Pd/CEthanol6069298.5
Raney NiTHF7088597.2

Lithium Aluminium Hydride (LiAlH4) Reduction

Lithium aluminium hydride offers a non-catalytic alternative for nitrile reduction, operating under anhydrous conditions in diethyl ether or THF. The exothermic reaction necessitates gradual addition of LiAlH4 to the nitrile at 0–5°C, followed by refluxing for 4–6 hours. Post-reaction quenching with wet ether or aqueous ammonium chloride yields the primary amine.

Challenges and Mitigation :

  • Side Reactions : Over-reduction to secondary amines occurs if stoichiometric excess of LiAlH4 is used. Limiting the reductant to 1.1 equivalents minimizes this risk.

  • Workup Complexity : Sequential filtration and solvent evaporation are required to isolate the amine, often necessitating further purification via distillation or recrystallization.

Reductive Amination of 4-Chloro-3-methylbenzaldehyde

Mechanism and Substrate Preparation

Reductive amination involves condensing 4-Chloro-3-methylbenzaldehyde with ammonia or ammonium acetate in the presence of a reducing agent. Sodium cyanoborohydride (NaBH3CN) is preferred for its selectivity toward imine intermediates under mildly acidic conditions (pH 4–6). The reaction proceeds via:

  • Formation of an imine intermediate between the aldehyde and ammonia.

  • Reduction of the imine to the primary amine.

Critical Parameters :

  • Solvent System : Methanol or ethanol facilitates imine formation while stabilizing the reducing agent.

  • Stoichiometry : A 2:1 molar ratio of aldehyde to ammonia ensures complete conversion, avoiding residual aldehyde.

Table 2: Reductive Amination Optimization

Reducing AgentSolventpHTemperature (°C)Yield (%)
NaBH3CNMethanol52588
NaBH4Ethanol73072

Industrial Scalability Considerations

While reductive amination is efficient for lab-scale synthesis, industrial applications face hurdles in handling cyanoborohydride’s toxicity. Alternative protocols using hydrogen gas with heterogeneous catalysts (e.g., PtO2) are under investigation but currently suffer from lower yields (60–70%).

Gabriel Synthesis from 4-Chloro-3-methylbenzyl Halides

Reaction Sequence

The Gabriel method involves:

  • Alkylation of Potassium Phthalimide : Reacting 4-Chloro-3-methylbenzyl chloride with potassium phthalimide in dimethylformamide (DMF) at 80–100°C.

  • Deprotection : Hydrazinolysis of the phthalimide intermediate using hydrazine hydrate in ethanol, releasing the primary amine.

Advantages :

  • High selectivity for primary amines, avoiding contamination with secondary/tertiary analogs.

  • Compatibility with a wide range of benzyl halides.

Table 3: Gabriel Synthesis Performance Metrics

StepConditionsYield (%)
AlkylationDMF, 90°C, 12 h95
DeprotectionEthanol, reflux, 6 h89

Limitations

  • Byproduct Formation : Phthalhydrazide byproducts complicate purification, often requiring column chromatography.

  • Solvent Toxicity : DMF poses environmental and safety concerns, driving research into greener alternatives like ionic liquids.

Comparative Analysis of Methodologies

Table 4: Method Comparison for this compound Synthesis

MethodYield (%)Purity (%)ScalabilityCost (Relative)
Catalytic Hydrogenation9298.5High$$
LiAlH4 Reduction8597.2Moderate$
Reductive Amination8896.8Low$$
Gabriel Synthesis8495.5Moderate$$$

Key Findings :

  • Catalytic hydrogenation balances yield and scalability, making it optimal for industrial production.

  • Gabriel synthesis, while selective, incurs higher costs due to multi-step protocols and solvent handling.

  • Reductive amination’s reliance on toxic reagents limits its utility despite competitive yields.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3-methylphenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso derivatives, nitro derivatives, amines, hydroxylamines, and various substituted benzene derivatives .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C8H10ClNC_8H_{10}ClN and a molecular weight of approximately 171.63 g/mol. Its structure features a chloro group attached to a methyl-substituted phenyl ring, making it a derivative of aniline. The compound's properties include:

  • Melting Point : 63-65°C
  • Boiling Point : Approximately 239°C
  • Solubility : Slightly soluble in water, more soluble in organic solvents.

Synthesis of Organic Compounds

(4-Chloro-3-methylphenyl)methanamine is primarily used as an intermediate in the synthesis of various organic compounds. It serves as a building block for pharmaceuticals, agrochemicals, and other fine chemicals due to its functional groups that allow for further chemical modifications.

Table 1: Common Synthetic Pathways Involving this compound

Reaction TypeDescriptionProducts
N-AlkylationReacts with alkyl halides to form aminesVarious N-alkylated derivatives
AcylationForms amides when reacted with acyl chloridesAmide derivatives
Coupling ReactionsParticipates in coupling reactions with aryl halidesBiaryl compounds

Medicinal Chemistry

Research indicates that this compound may exhibit biological activity, making it a candidate for drug development. Its structural similarity to known pharmacophores allows for exploration in medicinal chemistry.

Case Study: Antimicrobial Activity
A study investigated the antimicrobial properties of derivatives synthesized from this compound. Results showed promising activity against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Environmental Applications

The compound has been studied for its potential use in environmental remediation processes. Its ability to degrade under certain conditions makes it suitable for application in bioremediation strategies aimed at treating contaminated sites.

Table 2: Environmental Impact Assessment

ParameterValue
BiodegradabilityModerate
Toxicity to Aquatic LifeHigh toxicity to fish
Persistence in EnvironmentLow to moderate

Preservatives and Antiseptics

This compound is utilized as a preservative in various products, including paints, adhesives, and personal care items due to its antimicrobial properties. It helps extend the shelf life of these products by preventing microbial growth.

Intermediate in Agrochemicals

The compound is also used as an intermediate in the production of pesticides and herbicides, contributing to agricultural chemistry by enhancing crop protection strategies.

Mechanism of Action

The mechanism of action of (4-Chloro-3-methylphenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Chlorophenyl Methanamines

(4-Chlorophenyl)methanamine
  • Molecular Formula : C7H8ClN.
  • Molecular Weight : 141.45 g/mol.
  • Key Data : NMR signals for the aromatic protons (δ ~7.3–7.6 ppm) and methylamine protons (δ ~3.9–4.2 ppm) are typical for this class .
  • Applications : Serves as a precursor for pharmaceuticals and agrochemicals .
(3-Chlorophenyl)methanamine Hydrochloride
  • Structure : Chlorine at C3, hydrochloride salt.
  • Molecular Formula : C7H9Cl2N.
  • Molecular Weight : 178.51 g/mol.
  • Synthesis : Catalytic reduction of 3-chlorobenzamide using HBPin and a potassium-based catalyst (98% yield) .
  • Spectroscopy : 1H NMR (DMSO-d6): δ 7.65 (s, 1H), 7.50–7.42 (m, 3H), 4.02 (q, 2H) .
(3-Chloro-4-methoxyphenyl)methanamine
  • Structure : Chlorine at C3, methoxy at C4.
  • Molecular Formula: C8H10ClNO.
  • Molecular Weight : 171.63 g/mol.
  • Safety : Classified with hazards H302, H315, H318, and H335 (toxic if swallowed, skin/eye irritant) .

Boronate Ester Derivatives

[4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine (4d)
  • Structure : Chlorine at C4, methyl at C3, boronate ester at C3.
  • Molecular Formula: C13H19BClNO2.
  • Melting Point : 56°C.
  • Synthesis : Hydrazine hydrate-mediated reduction of a boronate precursor (36% yield).
  • Spectroscopy : 11B-NMR δ 30.45 ppm; HRMS [M+H]+: 268.1153 .
[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine (4f)
  • Structure : Fluorine at C3, boronate ester at C4.
  • Molecular Formula: C13H19BFNO2.
  • Melting Point : 52°C.
  • Synthesis : Similar to 4d but with higher yield (66%) .

Cyclic and Heterocyclic Derivatives

[4-(3-Chlorophenyl)oxan-4-yl]methanamine
  • Structure : Chlorine at C3, tetrahydropyran ring fused to the benzene.
  • Molecular Formula: C12H14ClNO.
  • Properties : Log P (calculated): 2.1, indicating moderate lipophilicity .
Pyrrolizidinylmethyl Derivatives (e.g., MG3)
  • Structure : Pyrrolizidine ring attached to a methanamine group.
  • Applications : Antimalarial candidates synthesized via reductive amination .

Substituted Methyl and Ethylamine Derivatives

(S)-1-(4-Chloro-3-methylphenyl)ethanamine
  • Structure : Ethylamine (-CH2CH2NH2) instead of methanamine.
  • Molecular Formula : C9H12ClN.
  • Synthesis : Derived from nitrile intermediates via cyclization .
4-Chloro-α-phenyl-benzenemethanamine
  • Structure : Diphenylmethylamine with chlorine at C4.
  • Applications : Intermediate in the synthesis of kinase inhibitors (e.g., pelitinib) .

Comparative Data Table

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (1H NMR) References
(4-Chloro-3-methylphenyl)methanamine Cl (C4), CH3 (C3) C8H10ClN 155.45 N/A Inferred δ 7.3–7.6 (Ar-H), 3.8 (CH2NH2)
(4-Chlorophenyl)methanamine Cl (C4) C7H8ClN 141.45 N/A δ 7.3–7.6 (Ar-H), 3.9 (CH2NH2)
(3-Chlorophenyl)methanamine Hydrochloride Cl (C3), HCl salt C7H9Cl2N 178.51 N/A δ 7.65 (s), 7.50–7.42 (m), 4.02 (q)
[4-Chloro-3-boronated]methanamine (4d) Cl (C4), boronate ester C13H19BClNO2 268.12 56 11B-NMR δ 30.45

Key Findings and Implications

Synthetic Flexibility : Boronate esters (e.g., 4d) enable Suzuki-Miyaura cross-coupling reactions for diversifying aryl scaffolds .

Pharmacological Potential: Methanamine derivatives are prevalent in antimalarial (MG3) and kinase inhibitor (pelitinib) candidates .

Safety Considerations : Halogenated methanamines often require handling precautions due to toxicity (e.g., H318 eye damage risks) .

Biological Activity

(4-Chloro-3-methylphenyl)methanamine, also known as 4-chloro-3-methylbenzylamine, is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a benzene ring substituted with a chlorine atom and a methyl group at the 4 and 3 positions, respectively, along with an amine group. This substitution pattern contributes to its unique biological activity.

Pharmacological Activities

  • Antitumor Activity
    • Research indicates that this compound can inhibit the activity of certain methyltransferases involved in cancer progression. Specifically, it targets the MLL1-WDR5 interaction, which is critical in various leukemias. Inhibiting this interaction may lead to reduced cell proliferation and increased apoptosis in cancer cells, suggesting its potential as an anticancer agent .
  • Antimicrobial Activity
    • The compound has shown promising antibacterial and antifungal properties. Studies report that derivatives of this compound exhibit significant inhibitory effects against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 4.69 to 22.9 µM against B. subtilis and from 16.69 to 78.23 µM against C. albicans .
  • Anti-inflammatory Effects
    • Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines . This could make it a candidate for treating inflammatory diseases.

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Inhibition of Methyltransferases : By disrupting the MLL1-WDR5 complex, the compound may prevent the methylation of histones, leading to altered gene expression associated with tumor growth .
  • Antimicrobial Mechanisms : The antimicrobial activity is believed to stem from membrane disruption and interference with cellular processes in pathogens, although specific pathways remain to be fully elucidated .
  • Anti-inflammatory Pathways : Potential modulation of signaling pathways related to inflammation suggests a role in reducing inflammatory responses .

Case Study 1: Antitumor Efficacy

A study examined the effects of this compound on MLL leukemia cells. Results showed that treatment led to significant cell cycle arrest and apoptosis, indicating its potential as a therapeutic agent in leukemia management.

Case Study 2: Antimicrobial Activity

In a comparative study involving various derivatives of this compound, researchers found that specific substitutions on the phenyl ring enhanced antibacterial activity against resistant strains of bacteria and fungi, highlighting its versatility as an antimicrobial agent.

Data Summary

The following table summarizes key findings related to the biological activities of this compound:

Activity TypeTarget Organisms/MechanismMIC Values (µM)Reference
AntitumorMLL leukemia cellsN/A
AntibacterialB. subtilis4.69 - 22.9
S. aureus5.64 - 77.38
E. coli2.33 - 156.47
AntifungalC. albicans16.69 - 78.23
Anti-inflammatoryCytokine modulationN/A

Q & A

Q. What metabolomics approaches identify bioactive metabolites derived from this compound?

  • Methodological Answer : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS. Use MetaboLynx or XCMS Online for peak annotation. Compare fragmentation patterns with in silico databases (e.g., METLIN) .

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